molecular formula C4F12N2O8S4Sr B12093319 strontium;bis(trifluoromethylsulfonyl)azanide

strontium;bis(trifluoromethylsulfonyl)azanide

Katalognummer: B12093319
Molekulargewicht: 647.9 g/mol
InChI-Schlüssel: DIMYICIXZTVMOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium;bis(trifluoromethylsulfonyl)azanide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of strontium cations and bis(trifluoromethylsulfonyl)azanide anions, which contribute to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of strontium;bis(trifluoromethylsulfonyl)azanide typically involves the reaction of strontium salts with bis(trifluoromethylsulfonyl)azanide precursors. One common method is the reaction of strontium chloride with bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Strontium;bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. Reactions are typically carried out under inert atmosphere conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted organic compounds and strontium salts .

Wissenschaftliche Forschungsanwendungen

Strontium;bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of strontium;bis(trifluoromethylsulfonyl)azanide involves its ability to interact with various molecular targets and pathways. The strontium cation can form coordination complexes with other molecules, influencing their reactivity and stability. The bis(trifluoromethylsulfonyl)azanide anion can act as a strong nucleophile or leaving group, facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Strontium;bis(trifluoromethylsulfonyl)azanide is unique due to the presence of strontium, which imparts specific properties such as higher coordination numbers and different reactivity compared to its zinc and lithium counterparts. This makes it suitable for specialized applications in materials science and catalysis .

Eigenschaften

Molekularformel

C4F12N2O8S4Sr

Molekulargewicht

647.9 g/mol

IUPAC-Name

strontium;bis(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI-Schlüssel

DIMYICIXZTVMOY-UHFFFAOYSA-N

Kanonische SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.